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Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for (-)-Menthyl
benzoate, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopy. While specific experimental spectra for (-)-Menthyl benzoate are

not readily available in public databases accessible through web searches, this guide compiles

predicted data, general characteristics, and standard experimental protocols relevant to the

analysis of this compound.

Molecular Structure
(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its

chemical structure is shown below:
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Molecular Formula: C₁₇H₂₄O₂[1][2]

Molecular Weight: 260.4 g/mol [1][2]

Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry of (-)-Menthyl benzoate, likely utilizing electron ionization (EI), results in

the formation of a molecular ion and characteristic fragment ions. The predicted key fragments

are summarized in Table 1. The PubChem database indicates a GC-MS entry from the NIST

Mass Spectrometry Data Center with top peaks at m/z 105 and 138.[2]

Table 1: Predicted Mass Spectrometry Fragmentation Data for (-)-Menthyl benzoate

m/z
Proposed
Fragment Ion

Formula
Fragmentation
Pathway

260 Molecular Ion [M]⁺ [C₁₇H₂₄O₂]⁺
Ionization of the

parent molecule

138 Menthyl group [C₁₀H₁₈]⁺
Cleavage of the ester

bond

123
Methoxycarbonylcyclo

hexane fragment
[C₈H₁₅O]⁺

Rearrangement and

fragmentation of the

menthyl group

105 Benzoyl cation [C₇H₅O]⁺

Cleavage of the ester

bond with charge

retention on the

benzoyl group (often

the base peak)

77 Phenyl cation [C₆H₅]⁺
Loss of CO from the

benzoyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed experimental ¹H and ¹³C NMR spectra for (-)-Menthyl benzoate are not publicly

available in the searched databases. However, the expected chemical shifts can be predicted

based on the functional groups present in the molecule.

The ¹H NMR spectrum of (-)-Menthyl benzoate is anticipated to display signals in two primary

regions:

Aromatic Region (δ 7.0-8.1 ppm): Protons on the benzene ring will appear in this downfield

region. The protons ortho to the carbonyl group are expected to be the most deshielded.

Aliphatic Region (δ 0.5-5.0 ppm): The protons of the menthyl group will reside in this upfield

region, likely showing complex splitting patterns due to the rigid chair conformation of the

cyclohexane ring and the presence of diastereotopic protons. The proton on the carbon

bearing the ester oxygen (CH-O) is predicted to be the most downfield signal in this aliphatic

cluster.

The ¹³C NMR spectrum of (-)-Menthyl benzoate will exhibit distinct signals for the carbonyl

carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety. The PubChem

database indicates the availability of a ¹³C NMR spectrum on SpectraBase.[2]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (-)-Menthyl benzoate

Carbon Type Predicted Chemical Shift (ppm)

Carbonyl (C=O) 165-175

Aromatic (C-Ar) 128-135

Menthyl (CH-O) 70-80

Menthyl (Aliphatic C) 15-50

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for (-)-Menthyl benzoate is not provided in the

search results, its characteristic absorption bands can be predicted based on its functional

groups. PubChem notes the availability of a vapor phase IR spectrum on SpectraBase.[2]
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Table 3: Predicted Infrared Absorption Bands for (-)-Menthyl benzoate

Functional Group Absorption Range (cm⁻¹) Intensity

C=O (Ester) 1715-1735 Strong

C-O (Ester) 1100-1300 Strong

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-3000 Medium-Strong

C=C (Aromatic) 1450-1600 Medium

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.

Specific parameters may require optimization for (-)-Menthyl benzoate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (-)-Menthyl benzoate in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. If quantitative analysis is

needed, add a small amount of an internal standard such as tetramethylsilane (TMS).

¹H NMR Acquisition: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to obtain a satisfactory signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum can be acquired on the same instrument, typically using

a proton-decoupled sequence. A greater number of scans and a longer relaxation delay

(e.g., 2-5 seconds) are generally necessary due to the lower natural abundance of the ¹³C

isotope.

FT-IR Spectroscopy
Sample Preparation: As (-)-Menthyl benzoate is expected to be a liquid or a low-melting

solid, it can be analyzed as a neat thin film between two NaCl or KBr plates. Alternatively, a
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solution in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄ or

CHCl₃) can be prepared for analysis in a liquid cell.

Data Acquisition: The spectrum should be recorded using a Fourier-Transform Infrared (FT-

IR) spectrometer, typically scanning over a range of 4000-400 cm⁻¹. A background spectrum

of the empty cell or the pure solvent should be acquired and subsequently subtracted from

the sample spectrum.

Mass Spectrometry
Sample Introduction: A small quantity of the sample can be introduced into the mass

spectrometer via a direct insertion probe or, for volatile samples, through the injection port of

a gas chromatograph coupled to the mass spectrometer (GC-MS).

Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for

this type of molecule.

Data Acquisition: The mass spectrum should be acquired over an appropriate mass-to-

charge (m/z) range, for instance, from 40 to 300 amu.

Logical Workflow for Spectroscopic Analysis
The diagram below outlines a standard workflow for the spectroscopic characterization of a

synthesized organic compound such as (-)-Menthyl benzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10753262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of
(-)-Menthyl benzoate

Purification
(e.g., Chromatography)

NMR Spectroscopy
(1H, 13C) FT-IR Spectroscopy Mass Spectrometry

Analyze NMR Spectra
(Chemical Shifts, Coupling)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Fragmentation Pattern)

Combine Data for
Structure Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of (-)-
Menthyl benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10753262?utm_src=pdf-body-img
https://www.benchchem.com/product/b10753262?utm_src=pdf-body
https://www.benchchem.com/product/b10753262?utm_src=pdf-body
https://www.benchchem.com/product/b10753262?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (-)-Menthyl benzoate | 38649-18-2 | Benchchem [benchchem.com]

2. (-)-Menthyl benzoate | C17H24O2 | CID 93868 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic data of (-)-Menthyl benzoate (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753262#spectroscopic-data-of-menthyl-benzoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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